molecular formula C4H8O2S2 B14207933 3-(Methylsulfanyl)-2-sulfanylpropanoic acid CAS No. 828936-72-7

3-(Methylsulfanyl)-2-sulfanylpropanoic acid

Katalognummer: B14207933
CAS-Nummer: 828936-72-7
Molekulargewicht: 152.2 g/mol
InChI-Schlüssel: OWULYSIKJAVSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylsulfanyl)-2-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid backbone. One common method involves the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps may be included to purify the product and ensure consistency in quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylsulfanyl)-2-sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced thiol compounds, and substituted propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Methylsulfanyl)-2-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanyl groups can form bonds with various biological molecules, influencing their activity and function. These interactions can affect metabolic pathways and enzyme activities, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a carboxylic acid.

    3-(Methylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.

    3-(Methylsulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

3-(Methylsulfanyl)-2-sulfanylpropanoic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on the same propanoic acid backbone

Eigenschaften

CAS-Nummer

828936-72-7

Molekularformel

C4H8O2S2

Molekulargewicht

152.2 g/mol

IUPAC-Name

3-methylsulfanyl-2-sulfanylpropanoic acid

InChI

InChI=1S/C4H8O2S2/c1-8-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)

InChI-Schlüssel

OWULYSIKJAVSQP-UHFFFAOYSA-N

Kanonische SMILES

CSCC(C(=O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.